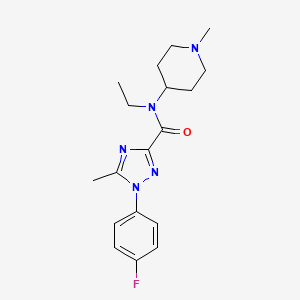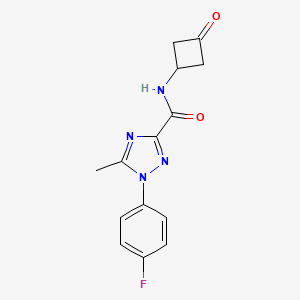![molecular formula C19H25N3O3 B6977242 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)
3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a dimethylurea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea typically involves multiple steps, starting with the preparation of the benzofuran moiety. The benzofuran ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an aldehyde, under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran intermediate. Finally, the dimethylurea group is attached via a condensation reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may find applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the piperidine ring and dimethylurea group could modulate the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1-(5-Methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
- 3-[1-(5-Propyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
- 3-[1-(5-Isopropyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
Uniqueness
The unique combination of the benzofuran moiety, piperidine ring, and dimethylurea group in 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea sets it apart from similar compounds. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-[1-(5-ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-13-5-6-17-15(11-13)16(12-25-17)18(23)22-9-7-14(8-10-22)20-19(24)21(2)3/h5-6,11-12,14H,4,7-10H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFNQUGDPAXXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)N3CCC(CC3)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977169.png)
![tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977176.png)
![tert-butyl (2R)-2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977187.png)
![N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B6977191.png)
![2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-N-(2-piperidin-1-ylethyl)acetamide](/img/structure/B6977197.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)
![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-(hydroxymethyl)-4-(propan-2-ylamino)piperidin-1-yl]methanone](/img/structure/B6977236.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B6977237.png)

![2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide](/img/structure/B6977259.png)

